Ácido perrénico

Descripción general

Descripción

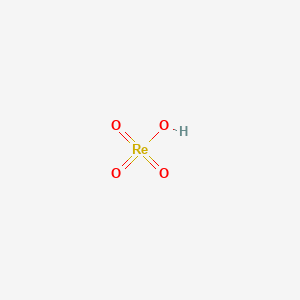

Perrhenic acid, also known as tetraoxorhenic (VII) acid, is an inorganic compound with the chemical formula HReO4. It is a colorless or slightly yellow liquid that is highly soluble in water and organic solvents. Perrhenic acid is a strong acid and is considered one of the most valuable rhenium compounds due to its various applications in different fields .

Aplicaciones Científicas De Investigación

Perrhenic acid has a wide range of applications in scientific research, including:

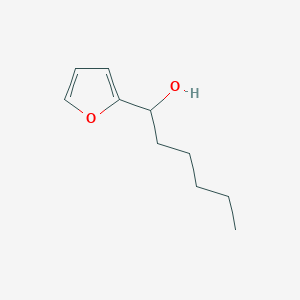

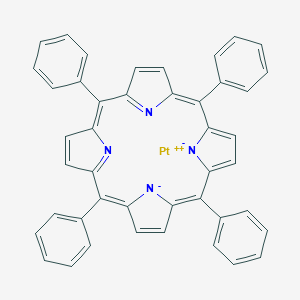

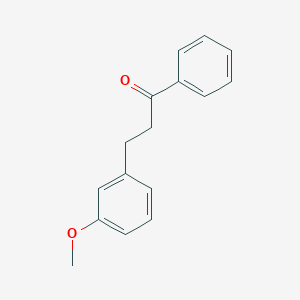

Chemistry: Used as a catalyst in various chemical reactions such as epoxidation of alkenes with hydrogen peroxide and metathesis reactions.

Biology: Investigated for its potential use in biological systems due to its unique properties.

Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.

Industry: Used in the production of high-octane gasoline, superalloys for jet engine turbine blades, and space vehicle heat shields. .

Mecanismo De Acción

Perrhenic acid, also known as tetraoxorhenic (VII) acid, is a chemical compound with the formula HReO4 . It’s a fascinating compound with unique properties and interactions. Let’s delve into its mechanism of action.

Target of Action

Perrhenic acid primarily targets metal oxides, hydroxides, and carbonates . It reacts with these compounds to form corresponding perrhenates . It also interacts with various metals like zinc, iron, and magnesium, releasing hydrogen gas .

Mode of Action

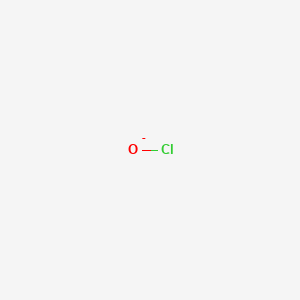

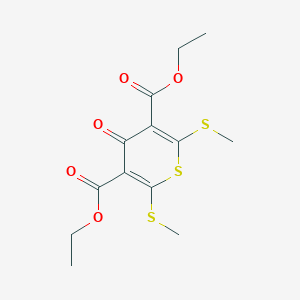

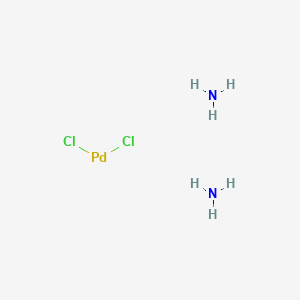

Perrhenic acid interacts with its targets through chemical reactions. For instance, it reacts with hydrogen sulfide to form dirhenium heptasulfide . This reaction is significant as the heptasulfide catalyzes various reductions . In the presence of hydrochloric acid, perrhenic acid undergoes reduction in the presence of thioethers and tertiary phosphines to give rhenium (V) complexes with the formula ReOCl3L2 .

Biochemical Pathways

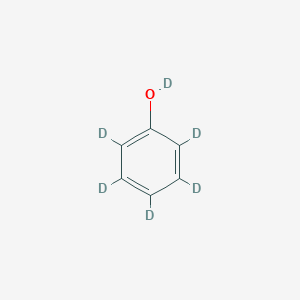

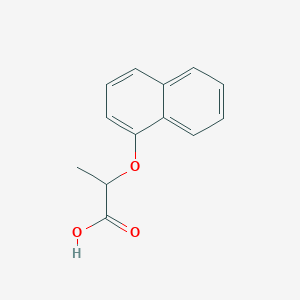

The biochemical pathways affected by perrhenic acid are primarily related to reduction reactions. The compound plays a crucial role in catalyzing the dehydration of oximes to nitriles . It also catalyzes the epoxidation of alkenes with hydrogen peroxide in combination with tertiary arsines .

Pharmacokinetics

It’s known that perrhenic acid is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The result of perrhenic acid’s action is the formation of various compounds through chemical reactions. For instance, it forms dirhenium heptasulfide when reacted with hydrogen sulfide . This compound is a catalyst for various reductions . Similarly, in the presence of hydrochloric acid, it forms rhenium (V) complexes .

Action Environment

The action of perrhenic acid can be influenced by environmental factors. For instance, the presence of water or steam can lead to the formation of a species of perrhenic acid when rhenium (VII) oxide sublimes . Moreover, the compound’s reactivity with other substances can be affected by factors like pH and temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perrhenic acid can be synthesized by dissolving rhenium metal or rhenium (VII) oxide (Re2O7) in nitric acid or concentrated sulfuric acid. The resulting solution is then evaporated to obtain perrhenic acid. Another method involves the sublimation of rhenium (VII) oxide in the presence of water or steam, forming HReO4 .

Industrial Production Methods: Industrial production of perrhenic acid often involves solvent extraction, ion-exchange, and electrodialysis techniques. Solvent extraction uses acidic ammonium perrhenate solutions, from which perrhenate ions are extracted using dedicated extractants. Ion-exchange methods emphasize the purity of the product and the simplicity of the process, using renewable ion-exchange resin. Electrodialysis is an advanced separation technology that uses an electric current to move ions through semi-permeable membranes, producing high-purity perrhenic acid .

Análisis De Reacciones Químicas

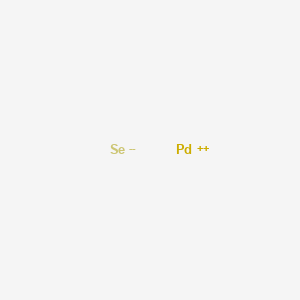

Types of Reactions: Perrhenic acid undergoes various chemical reactions, including reduction, substitution, and complex formation. It can be reduced in the presence of hydrochloric acid and thioethers or tertiary phosphines to form rhenium (V) complexes with the formula ReOCl3L2. Perrhenic acid also reacts with hydrogen sulfide to form dirhenium heptasulfide (Re2S7), which catalyzes various reductions .

Common Reagents and Conditions:

Reduction: Hydrochloric acid, thioethers, tertiary phosphines.

Substitution: Hydrogen sulfide.

Major Products:

Reduction: Rhenium (V) complexes (ReOCl3L2).

Substitution: Dirhenium heptasulfide (Re2S7).

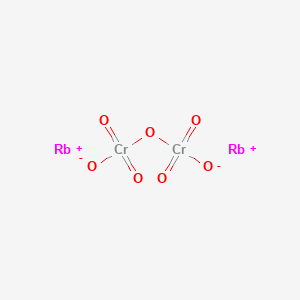

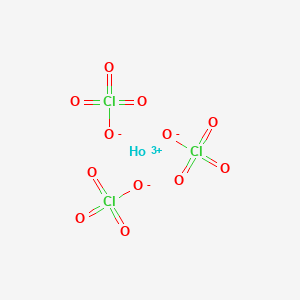

Comparación Con Compuestos Similares

- Permanganic acid (HMnO4)

- Pertechnetic acid (HTcO4)

- Perchloric acid (HClO4)

Perrhenic acid stands out due to its stability and versatility in forming various salts and complexes, making it a valuable compound in both scientific research and industrial applications.

Propiedades

IUPAC Name |

hydroxy(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSFIVDHFJJCBJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894065 | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Perrhenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13768-11-1 | |

| Record name | Rhenate (ReO41-), hydrogen (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perrhenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.